8-(4-(2-chlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
Scientific Research Applications
Cardiovascular Activity
Research has demonstrated the potential cardiovascular benefits of purine derivatives similar to 8-(4-(2-chlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione. In particular, studies on 8-alkylamino substituted purine diones have shown strong prophylactic antiarrhythmic activity and hypotensive effects, indicating a promising avenue for cardiovascular disease treatment and management (Chłoń-Rzepa et al., 2004).
Antimicrobial Applications
Purine linked piperazine derivatives have been synthesized and evaluated for their antimicrobial properties, particularly against Mycobacterium tuberculosis. These compounds have shown to disrupt bacterial cell wall biosynthesis, displaying significant antiproliferative effects. This suggests a potential role in developing new antimicrobial agents, offering a novel approach to combat tuberculosis and potentially other bacterial infections (Konduri et al., 2020).
Anticonvulsant Activity
Research into purine-2,6-dione derivatives has explored their utility in treating neurological disorders. Notably, N-[(4-arylpiperazin-1-yl)alkyl]pyrrolidine-2,5-dione derivatives have been investigated for their anticonvulsant activity. This class of compounds has shown promise in acute models of seizures, indicating potential for the development of new antiepileptic drugs (Rybka et al., 2017).
Antiviral Activity
Diketopiperazine derivatives, structurally related to the purine-2,6-dione class, have shown modest antiviral activity against influenza A (H1N1) virus. This suggests that modifications to the purine-2,6-dione structure could yield compounds with potential antiviral properties, offering a new direction in antiviral drug development (Wang et al., 2013).
Mechanism of Action
The compound is described as an inhibitor of PARP7 . PARP7 has multiple cellular functions and in the context of AHR signaling, PARP7 acts as a negative feedback mechanism to regulate the expression of P4501A1 and P4501B1 . This suggests that the compound could potentially disrupt this feedback mechanism, thereby influencing AHR signaling and potentially having an effect on cancer treatment.
properties
IUPAC Name |
8-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-7-ethyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6O2/c1-3-26-15-16(23(2)19(28)22-17(15)27)21-18(26)25-10-8-24(9-11-25)12-13-6-4-5-7-14(13)20/h4-7H,3,8-12H2,1-2H3,(H,22,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIFMROLDKWOSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4Cl)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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